molecular formula C10H16F3NO2 B13258088 Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate

Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate

Cat. No.: B13258088
M. Wt: 239.23 g/mol
InChI Key: VDDMRJNFRLZOGN-UHFFFAOYSA-N
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Description

Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate is a chemical compound with the molecular formula C10H16F3NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique trifluoromethyl group attached to the piperidine ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate typically involves the reaction of 4-(trifluoromethyl)piperidine with methyl 2-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, enzymes, and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]acetate: Similar structure but with an acetate group instead of a propanoate group.

    Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]butanoate: Similar structure but with a butanoate group instead of a propanoate group.

    Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]pentanoate: Similar structure but with a pentanoate group instead of a propanoate group.

Uniqueness

Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate is unique due to its specific combination of a trifluoromethyl group and a propanoate ester, which imparts distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and drug design.

Properties

Molecular Formula

C10H16F3NO2

Molecular Weight

239.23 g/mol

IUPAC Name

methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate

InChI

InChI=1S/C10H16F3NO2/c1-7(9(15)16-2)14-5-3-8(4-6-14)10(11,12)13/h7-8H,3-6H2,1-2H3

InChI Key

VDDMRJNFRLZOGN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1CCC(CC1)C(F)(F)F

Origin of Product

United States

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